molecular formula C29H52N2O3 B1212910 Xestospongin B CAS No. 88840-01-1

Xestospongin B

Cat. No.: B1212910
CAS No.: 88840-01-1
M. Wt: 476.7 g/mol
InChI Key: VJEURJNEIZLTJG-UHFFFAOYSA-N
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Description

Xestospongin B is a marine natural product isolated from the sponge species Xestospongia exigua. It is known for its structural complexity and significant bioactivity. This compound is a member of the bis-1-oxaquinolizidine family, characterized by two bis-1-oxaquinolizidine heterocycles bound by two equivalent hexamethylene chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xestospongin B involves a series of complex steps. A notable synthetic route includes the use of highly stereoselective epoxidation methods and avoiding superfluous protecting group manipulations. This approach limits dependence on kinetic resolution in establishing stereochemistry for the chiral centers in this compound .

Industrial Production Methods: Industrial production of this compound is challenging due to its structural complexity. The synthesis typically involves multiple steps, including the formation of allylic alcohol intermediates and the use of stereoselective epoxidation methods .

Chemical Reactions Analysis

Types of Reactions: Xestospongin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include epoxidation agents, reducing agents, and protecting group reagents. The reaction conditions often involve specific temperature and pH controls to ensure the desired stereochemistry and yield .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modified functional groups.

Scientific Research Applications

Xestospongin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying complex synthetic routes and reaction mechanisms. In biology and medicine, this compound is known for its ability to inhibit inositol 1,4,5-trisphosphate receptors, which play a crucial role in calcium signaling pathways. This inhibition has been shown to reduce mitochondrial respiration and induce selective cell death in T-cell acute lymphoblastic leukemia cells .

Comparison with Similar Compounds

Xestospongin B is unique among similar compounds due to its specific structural features and bioactivity. Similar compounds include desmethylthis compound, Xestospongin A, and araguspongine B. These compounds share structural similarities but differ in their specific functional groups and bioactivity profiles .

Properties

CAS No.

88840-01-1

Molecular Formula

C29H52N2O3

Molecular Weight

476.7 g/mol

IUPAC Name

32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol

InChI

InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3

InChI Key

VJEURJNEIZLTJG-UHFFFAOYSA-N

SMILES

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O

Canonical SMILES

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O

Synonyms

xestospongin B
xestospongine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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